molecular formula C8H12N2S B2410401 6-(Propylsulfanyl)pyridin-2-amine CAS No. 1539572-09-2

6-(Propylsulfanyl)pyridin-2-amine

Cat. No.: B2410401
CAS No.: 1539572-09-2
M. Wt: 168.26
InChI Key: ZOJNADBPRTYGGI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Pyridin-2-amines, a class of compounds to which it belongs, are known to serve as starting materials for the production of fused heterocycles, including imidazo-derivatives that possess significant biological activities .

Cellular Effects

The specific cellular effects of 6-(Propylsulfanyl)pyridin-2-amine are not well-studied. Related pyridine derivatives have been shown to be converted into their 5-hydroxy derivatives by whole cells of Burkholderia sp. MAK1 .

Metabolic Pathways

Related pyridine derivatives are known to be involved in various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a propylsulfanyl reagent under controlled conditions . For instance, the reaction of 2-chloropyridine with propylthiol in the presence of a base such as sodium hydride can yield 6-(Propylsulfanyl)pyridin-2-amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These could include continuous flow processes where the reagents are continuously fed into a reactor, and the product is continuously removed. This method can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Propylsulfanyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyridine ring or the propylsulfanyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the pyridine ring .

Scientific Research Applications

6-(Propylsulfanyl)pyridin-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Propylsulfanyl)pyridin-2-amine is unique due to the presence of both the propylsulfanyl and amino groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

6-propylsulfanylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-2-6-11-8-5-3-4-7(9)10-8/h3-5H,2,6H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJNADBPRTYGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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